N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is a derivative of pyrazole and oxadiazole , which are known to have various biological activities . .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it is possible that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of biological activities associated with pyrazole derivatives , it is possible that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-6-4-9(21-17-6)10(19)13-12-15-14-11(20-12)8-5-7(2)18(3)16-8/h4-5H,1-3H3,(H,13,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSHVZQYRVXIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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